tert-butyl 6-iodo-1H-indazole-1-carboxylate CAS number
tert-butyl 6-iodo-1H-indazole-1-carboxylate CAS number
Strategic Application of tert-Butyl 6-iodo-1H-indazole-1-carboxylate (CAS: 1158767-35-1) in Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern drug discovery, the indazole scaffold is universally recognized as a "privileged structure," particularly in the design of ATP-competitive kinase inhibitors. The compound tert-butyl 6-iodo-1H-indazole-1-carboxylate (CAS: 1158767-35-1) serves as a highly versatile, orthogonally protected building block. By masking the reactive N1 position with a tert-butyloxycarbonyl (Boc) group and providing a pre-installed iodine atom at the C6 position, this molecule offers researchers a reliable gateway for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions.
This technical guide dissects the physicochemical properties, the mechanistic rationale behind its structural design, and field-proven methodologies for its utilization in synthesizing targeted therapeutics.
Physicochemical Profiling & Identification
Before initiating any synthetic workflow, establishing the physical and chemical parameters of the building block is critical for calculating reaction stoichiometry and predicting solubility profiles. All quantitative data for tert-butyl 6-iodo-1H-indazole-1-carboxylate is summarized in Table 1 [1].
Table 1: Physicochemical Properties of CAS 1158767-35-1
| Property | Value |
| Chemical Name | tert-butyl 6-iodo-1H-indazole-1-carboxylate |
| CAS Number | 1158767-35-1 |
| Molecular Formula | C12H13IN2O2 |
| Molecular Weight | 344.15 g/mol |
| Predicted Boiling Point | 398.0 ± 34.0 °C |
| Predicted Density | 1.65 ± 0.1 g/cm³ |
| Structural Features | C6-Iodine (Cross-coupling handle), N1-Boc (Protecting group) |
The Rationale for N1-Boc Protection (Causality in Design)
The decision to utilize the N1-Boc protected variant rather than the unprotected 6-iodo-1H-indazole is rooted in fundamental physical organic chemistry. Unprotected indazoles exhibit tautomerism (1H vs. 2H forms) and possess an acidic N-H proton (pKa ~14). Employing the Boc-protected derivative (CAS: 1158767-35-1) resolves three major synthetic bottlenecks[2]:
-
Suppression of Competing N-Arylation: In basic cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig), an unprotected N-H can undergo competing amination, leading to a mixture of C-arylated and N-arylated products. The Boc group completely masks this nucleophilic center, enforcing strict regioselectivity at the C6-iodine.
-
Solubility Enhancement: Unprotected indazoles often suffer from poor solubility in non-polar organic solvents due to strong intermolecular hydrogen bonding. The bulky, lipophilic tert-butyl group disrupts this network, enabling homogeneous catalysis in preferred cross-coupling solvents like toluene, THF, or 1,4-dioxane.
-
Electronic Modulation: The electron-withdrawing nature of the carbamate slightly depletes electron density from the indazole core. This electronic deficiency facilitates the oxidative addition of the Pd(0) catalyst into the C-I bond, accelerating the rate-determining step of the cross-coupling cycle.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes the causality behind the reagent choices and a Quality Control (QC) validation step to confirm success before proceeding.
Protocol A: Synthesis of tert-butyl 6-iodo-1H-indazole-1-carboxylate
Objective: Protect the N1 position of 6-iodo-1H-indazole to generate CAS 1158767-35-1.
-
Reaction Setup: Dissolve 6-iodo-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Causality: DCM is an aprotic solvent that prevents the premature hydrolysis of the Boc anhydride.
-
Catalysis & Base Addition: Add Triethylamine (TEA) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq). Causality: DMAP acts as a hypernucleophilic acyl transfer catalyst, forming a highly reactive N-Boc-pyridinium intermediate that accelerates the carbamoylation of the weakly nucleophilic indazole.
-
Electrophile Addition: Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise. Causality: The reaction is exothermic; cooling prevents thermal degradation and side reactions.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Validation & Quality Control (QC):
-
TLC: Check against starting material (Rf ~0.3 in 20% EtOAc/Hexanes). The product should appear as a new, less polar spot (Rf ~0.6, UV active).
-
LC-MS: While the expected mass is m/z 345.0 [M+H]⁺, Boc groups readily fragment in ESI+. Look for the diagnostic major peak at m/z 244.9[M-Boc+H]⁺ or 288.9 [M-tBu+H]⁺.
-
¹H NMR (CDCl₃): Confirm the appearance of a sharp 9H singlet at ~1.70 ppm corresponding to the tert-butyl group.
Protocol B: Suzuki-Miyaura Cross-Coupling of the C6-Iodo Handle
Objective: Functionalize the C6 position using a boronic acid to build a kinase inhibitor scaffold.
-
Reagent Charging: To a flame-dried Schlenk flask, add tert-butyl 6-iodo-1H-indazole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and finely powdered K₂CO₃ (2.0 eq)[3].
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation by atmospheric O₂; strict anaerobic conditions prevent catalyst deactivation.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, which is essential for transmetalation.
-
Heating: Stir the mixture at 90 °C for 4–6 hours.
-
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.
Validation & Quality Control (QC):
-
LC-MS: Confirm the mass shift corresponding to the loss of iodine (-126 Da) and the addition of the aryl mass.
-
¹H NMR: Verify the disappearance of the specific splitting pattern of the protons adjacent to the C6-iodine and the appearance of new aromatic signals from the coupled partner.
Visualizing the Workflows
The following diagrams illustrate the logical progression of the synthetic workflow and the downstream biological application of the resulting compounds.
Caption: Workflow for the synthesis and cross-coupling of N-Boc-6-iodoindazole.
Caption: Mechanism of indazole-based inhibitors blocking receptor tyrosine kinase signaling.
Downstream Applications: Targeting Kinase Pathways
Once the C6 position has been successfully functionalized via cross-coupling, the Boc group is easily removed under acidic conditions (e.g., Trifluoroacetic acid in DCM) to reveal the active 1H-indazole pharmacophore[2].
In the context of drug development, the deprotected indazole core acts as a potent hinge-binding motif. The N1-H acts as a hydrogen bond donor, and the N2 acts as a hydrogen bond acceptor, perfectly mimicking the binding interactions of the adenine ring of ATP within the kinase domain. Substituted indazoles derived from CAS 1158767-35-1 have been successfully deployed to create highly selective inhibitors against Receptor Tyrosine Kinases (RTKs) such as VEGFR and FGFR, effectively shutting down the downstream MAPK/PI3K signaling cascades responsible for tumor angiogenesis and uncontrolled cellular proliferation[2].
References
-
ChemDict. "CAS NO:1158767-35-1 - Chemical Dictionary". URL: [Link]
-
Journal of Medicinal Chemistry - ACS Publications. "From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor". URL: [Link]
